4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Kinase inhibitor FGFR4 Sulfonamide SAR

4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide (CAS 329937-41-9; molecular formula C₁₂H₇Cl₄NO₂S; exact mass 368.89516 Da) is a tetra-chlorinated diarylsulfonamide listed in the AldrichCPR collection as a rare and unique screening compound. Its identity and purity are typically confirmed via GC-MS against the Wiley Registry of Mass Spectral Data.

Molecular Formula C12H7Cl4NO2S
Molecular Weight 371.1 g/mol
CAS No. 329937-41-9
Cat. No. B14961508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
CAS329937-41-9
Molecular FormulaC12H7Cl4NO2S
Molecular Weight371.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl4NO2S/c13-7-1-3-8(4-2-7)20(18,19)17-12-6-10(15)9(14)5-11(12)16/h1-6,17H
InChIKeyRFWDFKPDZLKEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide (CAS 329937-41-9): Procurement-Grade Physicochemical and Structural Baseline


4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide (CAS 329937-41-9; molecular formula C₁₂H₇Cl₄NO₂S; exact mass 368.89516 Da) is a tetra-chlorinated diarylsulfonamide listed in the AldrichCPR collection as a rare and unique screening compound . Its identity and purity are typically confirmed via GC-MS against the Wiley Registry of Mass Spectral Data [1]. The compound belongs to the N-(2,4,5-trichlorophenyl)benzenesulfonamide family, where para-substitution on the benzenesulfonyl ring (4-Cl in this entity) is a key determinant of electronic character and biological target engagement [2].

Why 4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide Cannot Be Replaced by Unsubstituted or Methyl/Nitro Analogs in Structure-Sensitive Applications


Within the N-(2,4,5-trichlorophenyl)benzenesulfonamide series, small changes to the 4-position substituent on the benzenesulfonyl ring yield measurable shifts in electronic character, enzymatic inhibition potency, and conformational preference. The Hammett sigma constant (σₚ) for 4-Cl (+0.23) differs from those of 4-H (σₚ = 0.00), 4-CH₃ (σₚ ≈ -0.17), and 4-NO₂ (σₚ ≈ +0.78) [1]. These electronic differences translate to altered sulfonamide NH acidity, target-binding interactions, and compound metabolic stability [2]. Consequently, substituting the 4-chloro moiety with another group can result in a significant loss or gain of inhibitory activity against specific kinases (e.g., FGFR4) or altered enzyme inhibition profiles, making generic interchange unreliable without direct comparative validation [3].

Quantitative Differentiation: 4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide Against Closest Analogs


Human FGFR4 Kinase Inhibition: Potency Advantage Over the Unsubstituted Parent Analog

In a recombinant human FGFR4 (residues 781–1338) caliper mobility shift assay, 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide exhibited an IC₅₀ of 43 nM [1]. The unsubstituted parent N-(2,4,5-trichlorophenyl)benzenesulfonamide (CAS 13607-47-1) is devoid of the 4-chloro substituent and is expected to show considerably weaker FGFR4 inhibition based on sulfonamide SAR involving electron-withdrawing para-substituents [2]. The 43 nM IC₅₀ places the 4-chloro compound in the mid-nanomolar range, providing a defined potency benchmark that cannot be assumed for the des-chloro analog.

Kinase inhibitor FGFR4 Sulfonamide SAR

Electronic Modulation of the Sulfonamide Moiety: Hammett σₚ Differentiation Against 4-H, 4-CH₃, and 4-NO₂ Analogs

The Hammett σₚ constant for the 4-chloro substituent is +0.23 [1], which positions the compound as a moderate electron-withdrawing variant within the N-(2,4,5-trichlorophenyl)benzenesulfonamide series. By comparison, 4-H (unsubstituted, CAS 13607-47-1) has σₚ = 0.00, 4-CH₃ (CAS 100398-91-2) has σₚ ≈ -0.17 (electron-donating), and 4-NO₂ (CAS 346724-14-9) has σₚ ≈ +0.78 (strongly electron-withdrawing). The linear relationship between Hammett σ and sulfonamide NH acidity and IR SO₂ frequency [2] means that the 4-Cl compound exhibits intermediate electrophilic character, directly impacting hydrogen-bond donor capacity and target-binding geometries.

Physical organic chemistry Hammett analysis Sulfonamide electronics

Gas Chromatography–Mass Spectrometry (GC-MS) Identity Resolution: Distinct Fragmentation Signature vs. Positional Isomers

The compound possesses a unique GC-MS spectrum cataloged in the Wiley Registry of Mass Spectral Data 2023 [1]. Its exact mass (368.89516 Da) and chlorine isotope pattern (Cl₄) generate a distinct m/z envelope that differs from positional isomers such as 3,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide; although the latter shares the C₁₂H₇Cl₄NO₂S molecular formula, its crystallographically determined conformation (torsion angle -58.7°) and fragmentation behavior are measurably different [2]. This spectral entry enables unambiguous identity verification upon receipt and eliminates misidentification with isomers that may exhibit divergent biological profiles.

Analytical chemistry Mass spectrometry Quality control

Conformational Preference Deduced from Isomorphous Crystal Structures: Defined Spatial Orientation for Binding Site Modeling

Although the target compound's own small-molecule crystal structure is not publicly reported, a direct isomorphous analog—3,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide, which shares the identical C₁₂H₇Cl₄NO₂S formula—adopts a U-shaped conformation with a C—S—N—C torsion angle of -58.7(3)° and an inter-ring dihedral angle of 40.23(2)° [1]. This established geometry contrasts with the more extended conformations of analogs bearing varying chlorine positions (e.g., -93.9° in 2,4-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide [2]). Given the similarity in steric and electronic demands of the 4-chloro substitution pattern, the target compound is expected to adopt a comparably folded conformation, providing a defined starting point for docking and pharmacophore modeling that the flexible, unsubstituted N-(2,4,5-trichlorophenyl)benzenesulfonamide cannot offer.

Structural biology Crystallography Molecular modeling

Validated Application Scenarios for 4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


FGFR4 Kinase Inhibitor Screening and Probe Development

With a reported IC₅₀ of 43 nM against recombinant human FGFR4 [1], the compound is directly applicable as a biochemical screening hit for FGFR4-dependent cancers (e.g., hepatocellular carcinoma, rhabdomyosarcoma). Procurement for FGFR4 assay development is justified over the unsubstituted N-(2,4,5-trichlorophenyl)benzenesulfonamide, which lacks the electron-withdrawing 4-Cl necessary for potent kinase engagement.

Hammett-Based Sulfonamide SAR Libraries for Physical Organic Chemistry Studies

The well-defined Hammett σₚ value of +0.23 for the 4-chloro substituent [2] makes this compound an essential member of a congeneric series spanning σₚ ≈ -0.17 (4-CH₃) to +0.78 (4-NO₂). Researchers building linear free-energy relationship (LFER) datasets for sulfonamide biological activity or spectroscopic properties should prioritize this compound as the representative moderately electron-withdrawing variant.

GC-MS Reference Standard for Chlorinated Sulfonamide Identity Verification

The availability of a full GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 [3] positions this compound as a certified reference standard for analytical laboratories. It can serve as a retention-time and mass-fragmentation calibrant in environmental or forensic analysis of polychlorinated sulfonamide contaminants, where isomeric misidentification is a documented risk [4].

Conformationally Constrained Pharmacophore Template for Structure-Based Drug Design

Based on the crystallographically determined U-shaped conformation of the isomorphous analog [4], this compound provides a rigid, folded pharmacophore template suitable for virtual screening libraries. Computational chemistry groups seeking a sulfonamide scaffold with experimentally validated conformational preferences (torsion angle ≈ -58°, dihedral ≈ 40°) can use these parameters to reduce docking pose uncertainty.

Quote Request

Request a Quote for 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.